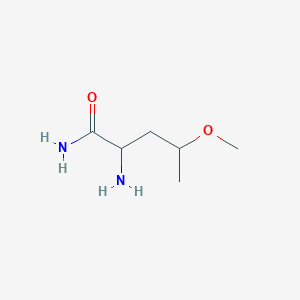

2-Amino-4-methoxypentanamide

Description

Contextualization of Alpha-Amino Acid Amide Derivatives

Alpha-amino acid amide derivatives are a class of organic compounds that hold a significant position in chemical and biochemical research. These molecules are structurally related to amino acids, the fundamental building blocks of proteins, but feature an amide group in place of the carboxylic acid. This structural modification imparts distinct chemical properties and biological activities.

Alpha-amino amides are recognized as valuable building blocks in organic synthesis for creating various heterocyclic compounds and as ligands for metal catalysts. nih.gov Their utility is further demonstrated in the field of asymmetric catalysis, where primary α-amino amides have been developed as efficient organocatalysts for various chemical transformations. mdpi.com

In medicinal chemistry, these derivatives are actively investigated for their therapeutic potential. For instance, α-amino amides have been explored as non-hydroxamate alternatives for zinc-binding groups in the design of histone deacetylase (HDAC6) inhibitors, which are targets for cancer therapy. nih.gov Research has also extended into agrochemicals, where α-amino acid subunits have been incorporated into diamide (B1670390) insecticides. bohrium.com The broad spectrum of potential biological activities, including antibacterial, antifungal, and anticancer properties, makes amino acid derivatives a subject of continuous study. rjpbcs.com

Academic Significance and Research Focus of 2-Amino-4-methoxypentanamide

The specific compound, this compound, is identified in chemical literature and databases primarily by its unique structure and identifiers. While extensive, dedicated studies on its biological activity are not widely present in published literature, its significance can be inferred from its availability from chemical suppliers and its relationship to other researched compounds. aksci.com

The primary research focus on compounds like this compound often lies in their application as intermediates or building blocks for the synthesis of more complex molecules with specific biological or material properties. The presence of multiple functional groups—an amine, an amide, and a methoxy (B1213986) group—makes it a versatile precursor in synthetic chemistry. The existence of more complex derivatives, such as N-(2-amino-6-fluorophenyl)-4-methoxypentanamide and N-(2-amino-5-fluorophenyl)-4-methoxypentanamide, suggests that the 4-methoxypentanamide core structure is utilized in the development of novel compounds. nih.govnih.gov

Basic chemical and physical property data for this compound have been established, which are crucial for its use in laboratory synthesis.

Table 1: Chemical Properties of this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1564846-29-2 | chemsrc.com |

| Molecular Formula | C6H14N2O2 | chemsrc.com |

| Molecular Weight | 146.19 g/mol | chemsrc.com |

| Canonical SMILES | COCCCC(C(=O)N)N | smolecule.com |

| InChI Key | IORXZCIBCQGUNM-UHFFFAOYSA-N | smolecule.com |

Scope and Objectives of the Academic Research Outline

The scope of this article is strictly limited to the presentation of factual, scientific information regarding this compound based on the available chemical literature. It is designed to provide a concise and focused overview, adhering to the specified structure. The primary objective is to contextualize this compound within the broader class of alpha-amino acid amide derivatives and to summarize its academic significance as understood from current data, highlighting its role as a chemical entity in research.

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-amino-4-methoxypentanamide |

InChI |

InChI=1S/C6H14N2O2/c1-4(10-2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9) |

InChI Key |

WCVSCJLVVXAVMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C(=O)N)N)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4 Methoxypentanamide

Classical Organic Synthesis Routes

Classical approaches to 2-Amino-4-methoxypentanamide would logically proceed through the synthesis of its parent amino acid, 2-amino-4-methoxypentanoic acid, followed by amidation. This involves constructing the carbon skeleton, introducing the necessary functional groups, and finally converting the carboxylic acid to the primary amide.

Strategies for Amide Bond Formation

The final step in a classical synthesis route is the conversion of the carboxylic acid of a suitably protected 2-amino-4-methoxypentanoic acid to the primary amide. The direct reaction between a carboxylic acid and ammonia (B1221849) is generally slow and requires high temperatures. tandfonline.com Therefore, activation of the carboxylic acid is a standard and more efficient strategy. smolecule.com

Common methods involve converting the carboxylic acid into a more reactive species, such as an acyl chloride or an active ester, which can then readily react with an ammonia source. tandfonline.comsmolecule.com For instance, the N-protected amino acid can be treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by the addition of ammonia (NH₃). Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with additives like N-hydroxysuccinimide (NHS), can be used to form an active ester in situ, which then smoothly converts to the amide upon treatment with ammonia. researchgate.net A convenient alternative to gaseous or concentrated aqueous ammonia, which can present solubility issues, is the use of diaminomethane dihydrochloride, which acts as a slow-releasing source of ammonia. nih.gov

Another effective approach is the direct amidation of amino esters. The methyl or ethyl ester of the N-protected amino acid can be treated with aqueous or methanolic ammonia to yield the desired primary amide. tandfonline.comresearchgate.net This method is straightforward and avoids the use of potentially harsh activating agents.

Table 1: Comparison of Amide Formation Methods

| Method | Activating Agent / Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) | Anhydrous solvent, then NH₃ | High reactivity | Harsh conditions, potential side reactions |

| Coupling Reagent | EDC/NHS | Organic solvent, RT | Mild conditions, high yield | Byproduct removal can be difficult |

| Amino Ester Aminolysis | Aqueous/Methanolic NH₃ | Toluene or Water, RT | Simple, avoids "exotic" reagents tandfonline.com | Can be slow, potential hydrolysis of ester tandfonline.com |

Introduction of the Methoxyl Moiety

The key 4-methoxy functionality must be incorporated into the pentanoic acid backbone. A plausible classical approach starts with a precursor like 4-pentenoic acid or a derivative thereof. The synthesis of the parent amino acid, 2-amino-4-methoxypentanoic acid, is a necessary prerequisite.

One potential route involves the anti-Markovnikov hydroalkoxylation of a double bond. For instance, starting from a suitable precursor like N-acetyl-2-amino-4-pentenoic acid, a radical addition of methanol (B129727) across the double bond could be initiated. However, controlling regioselectivity can be challenging.

A more reliable method involves starting with a precursor containing a hydroxyl group at the C-4 position, such as 2-amino-4-hydroxypentanoic acid. The hydroxyl group can then be methylated using standard Williamson ether synthesis conditions, for example, by deprotonation with a strong base like sodium hydride (NaH) followed by reaction with an electrophilic methyl source like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). This requires that the amino and carboxyl groups are appropriately protected (e.g., as Boc- and methyl ester, respectively) to prevent undesired side reactions.

Alternatively, a precursor like 5-methoxypentanoic acid could be synthesized first, for instance, by the oxidation of 5-methoxy-1-pentanol. smolecule.com The amino group could then be introduced at the alpha-position via α-bromination followed by nucleophilic substitution with ammonia, a process known as the Hell-Volhard-Zelinsky reaction followed by amination.

Stereoselective Synthesis Approaches for Chiral Purity

Controlling the stereochemistry at the C-2 position is crucial for producing enantiomerically pure this compound. This can be achieved through various asymmetric synthesis strategies.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis offers an elegant way to establish the chiral center. One powerful method is the asymmetric hydrogenation of a prochiral enamide precursor. acs.orgscispace.com A dehydroamino acid derivative, specifically N-acyl-2-amino-4-methoxypent-2-enoic acid, could be synthesized. Hydrogenation of this substrate using a chiral rhodium or iridium catalyst, complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP, DuPhos), can deliver the desired stereoisomer with high enantiomeric excess (ee). acs.orgwiley-vch.de This approach is widely used in the industrial synthesis of various amino acids.

Table 2: Asymmetric Hydrogenation of Enamide Precursors | Catalyst System | Ligand Family | Typical Enantiomeric Excess (ee) | Key Features | | :--- | :--- | :--- | :--- | | [Rh(COD)(Ligand)]BF₄ | Chiral Bisphosphines (e.g., DuPhos) | >95% | High efficiency and selectivity for many enamides. scispace.com | Catalyst can be air-sensitive. | | [Ir(COD)(Ligand)]BARF | Chiral P,N-Ligands | >90% | Effective for a broad range of substrates. | | | Ru(OAc)₂ (Ligand) | Atropisomeric Biaryl Bisphosphines (e.g., BINAP) | >95% | High turnover numbers, applicable to various functionalized olefins. wiley-vch.de | |

Another catalytic approach is the asymmetric Strecker synthesis. wikipedia.orgnih.gov This involves the reaction of an aldehyde (3-methoxybutanal) with a cyanide source (e.g., HCN or TMSCN) and ammonia, catalyzed by a chiral catalyst, such as a thiourea (B124793) or BINOL-derived complex. wikipedia.orgnih.gov This directly forms a chiral α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid with retention of stereochemistry. masterorganicchemistry.com

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry. wikipedia.orgthieme-connect.com The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs a diastereoselective reaction, and is then cleaved to reveal the enantiomerically enriched product. uwindsor.ca

A well-established example is the use of Evans oxazolidinone auxiliaries. uwindsor.ca An N-acyloxazolidinone, prepared from a suitable acyl chloride and a chiral oxazolidinone (derived from an amino alcohol like valinol), can be enolized and then alkylated. For the synthesis of this compound, the enolate could be alkylated with a 2-bromoethyl methyl ether equivalent. The auxiliary directs the alkylating agent to one face of the enolate, leading to high diastereoselectivity. Subsequent hydrolysis or aminolysis removes the auxiliary to provide the chiral amino acid or amide. uwindsor.ca

Another powerful auxiliary is pseudoephedrine. When used to form a glycinamide (B1583983), its enolate can be alkylated with high diastereoselectivity. Myers and co-workers demonstrated that alkylation of pseudoephedrine glycinamide provides access to a wide range of α-amino acids with high optical purity after cleavage of the auxiliary. thieme-connect.com

Finally, tert-butanesulfinamide has emerged as a versatile chiral auxiliary. acs.org It can be condensed with an aldehyde to form a chiral N-sulfinyl imine, to which nucleophiles can add with high diastereoselectivity. wikipedia.org Alternatively, it can be used to direct the alkylation of amino ester enolates. acs.org

Table 3: Common Chiral Auxiliaries for Amino Acid Synthesis

| Chiral Auxiliary | Key Intermediate | Diastereoselectivity (d.r. or d.e.) | Cleavage Conditions |

|---|---|---|---|

| Evans Oxazolidinone | N-Acyloxazolidinone Enolate | >95:5 d.r. | LiOH/H₂O₂ or other hydrolytic/reductive methods |

| Pseudoephedrine | Pseudoephedrine Amide Enolate | >99:1 d.r. | Mild acid or base hydrolysis |

Diastereoselective and Enantioselective Methodologies

Diastereoselective reactions build upon existing chirality in a molecule to create new stereocenters in a controlled manner. In the context of synthesizing this compound, if a chiral precursor is used, subsequent reactions can be directed to form the desired diastereomer.

For example, a diastereoselective aldol-type reaction could be employed. A chiral nickel(II) complex can catalyze the reaction between an N-azidoacetyl thioimide and an acetal (B89532) of 3-methoxybutanal, allowing access to syn- or anti-β-alkoxy-α-amino acid precursors depending on the specific chiral ligand used. acs.org

Furthermore, diastereoselective alkylation of chiral glycine (B1666218) enolate equivalents is a powerful strategy. harvard.edu Schöllkopf's bis-lactim ether method, for example, uses a chiral auxiliary derived from valine and glycine. Deprotonation followed by alkylation with a suitable electrophile (e.g., 1-bromo-2-methoxyethane) proceeds with high diastereoselectivity. Mild acidic hydrolysis then liberates the desired α-amino acid ester. This method is highly effective for preparing a wide variety of non-proteinogenic amino acids.

Protecting Group Strategies for Functional Moieties

In the synthesis of amino acid derivatives, protecting groups are temporarily attached to functional groups to decrease their reactivity. organic-chemistry.org This ensures that a specific reaction occurs only at the desired position in the molecule. organic-chemistry.org The choice of protecting groups is critical and must allow for selective protection and deprotection in high yields without affecting other parts of the molecule. organic-chemistry.orgresearchgate.net An effective strategy, known as an orthogonal protecting group strategy, involves using multiple protecting groups that can be removed under distinct conditions, allowing for sequential reactions at different sites within the same molecule. organic-chemistry.orgsigmaaldrich.com

The nucleophilic nature of the amino group makes it highly reactive towards a wide array of reagents, necessitating its protection during many synthetic transformations. libretexts.org Carbamates are the most widely used protecting groups for amines due to their ease of installation, stability under various reaction conditions, and clean removal. masterorganicchemistry.com

Common protecting groups for the amino functionality in a molecule like this compound include:

tert-Butoxycarbonyl (Boc): This group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic and nucleophilic conditions. masterorganicchemistry.com It is readily removed under acidic conditions, often with trifluoroacetic acid (TFA), which liberates the free amine along with carbon dioxide and t-butyl alcohol. masterorganicchemistry.com

Carboxybenzyl (Cbz or Z): The Cbz group is installed using benzyl (B1604629) chloroformate (CbzCl). masterorganicchemistry.com A key advantage is its stability to acidic and basic conditions, while being easily removed by catalytic hydrogenation (e.g., H₂ over a Palladium-on-carbon catalyst), a process that occurs at neutral pH. researchgate.netmasterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is known for its sensitivity to basic conditions. masterorganicchemistry.com It is stable to acids but is typically removed using a solution of a secondary amine, such as piperidine (B6355638) in DMF. sigmaaldrich.comiris-biotech.de This characteristic makes the Fmoc/tBu combination a cornerstone of modern solid-phase peptide synthesis (SPPS). sigmaaldrich.comiris-biotech.de

Table 1: Common Amino Protecting Groups and Deprotection Conditions

| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions | Stability |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid) masterorganicchemistry.com | Base-stable, nucleophile-stable |

| Carboxybenzyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.com | Acid-stable, base-stable |

The target molecule, this compound, is an amide, which is typically synthesized from a carboxylic acid precursor. During a multi-step synthesis, particularly one involving peptide-like couplings, the carboxylic acid group of the precursor amino acid must often be protected to prevent it from reacting with itself or other nucleophiles.

Common strategies for protecting the carboxylic acid group include its conversion to an ester, such as:

Methyl or Ethyl Esters: These are simple protecting groups that can be removed by saponification (hydrolysis with a base like NaOH or LiOH), followed by acidification.

Benzyl (Bn) Esters: Similar to the Cbz group for amines, benzyl esters are stable to a range of conditions but can be cleaved by catalytic hydrogenation. This allows for the simultaneous deprotection of a Cbz-protected amine and a benzyl-protected carboxylic acid.

tert-Butyl (tBu) Esters: These esters are stable to basic and hydrogenation conditions but are cleaved by strong acids like TFA, making them orthogonally compatible with Fmoc and Cbz groups. iris-biotech.de

Alternatively, the carboxylic acid can be activated in situ for amide bond formation. One method involves converting the carboxylic acid into a 2-oxazoline, which can then react with an amine. researchgate.net This approach serves as both an activation and a temporary protection strategy.

Novel and Green Chemistry Approaches

Modern synthetic chemistry aims to develop processes that are not only efficient but also sustainable and environmentally friendly. For a molecule like this compound, several green chemistry approaches could be applied.

Chemoenzymatic synthesis combines the selectivity of biocatalysts (enzymes) with the practicality of traditional chemical reactions to construct complex molecules. nih.gov Enzymes operate under mild conditions (neutral pH, room temperature) in aqueous media, reducing the need for harsh reagents and organic solvents. rsc.org

For the synthesis of this compound, several chemoenzymatic strategies could be envisioned:

Enzymatic Amide Bond Formation: Enzymes such as papain or other proteases can catalyze the formation of amide bonds. A potential route could involve the polymerization of a suitable amino acid ester precursor. rsc.org Lipases, like Candida antarctica Lipase B (CALB), are also highly effective in catalyzing the aminolysis of esters to form amides. csic.es

Multi-Enzyme Cascades: A one-pot cascade reaction could convert a simple precursor, such as a carboxylic acid or aldehyde, into the final amino amide. biorxiv.org For example, a carboxylic acid reductase (CAR) could first reduce a suitable keto-acid to the corresponding aldehyde, which is then converted to the amino acid by a transaminase, followed by an enzyme-catalyzed amidation step. biorxiv.org Such cascades improve efficiency by eliminating the need to isolate intermediates.

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes, increase product yields, and improve purity. researchgate.net The efficient and rapid heating provided by microwaves can drive reactions that are sluggish under conventional heating. researchgate.neteurjchem.com

In the context of synthesizing this compound, microwave irradiation could be applied to several key steps:

Amide Bond Formation: The coupling of the carboxylic acid precursor with ammonia or an amine source to form the final amide bond can be significantly accelerated using microwave energy.

Cyclization and Condensation Reactions: If the synthesis involves intramolecular cyclization steps, as seen in the formation of some heterocyclic precursors, microwaves can enhance the reaction rates and yields. mdpi.com This method has proven effective in the synthesis of various amino compounds and heterocycles. nih.govrsc.org

Table 2: Potential Applications of Microwave Synthesis

| Reaction Step | Conventional Method | Microwave-Assisted Advantage |

|---|---|---|

| Amide Formation | Often requires long reaction times and coupling agents. | Rapid, high-yield formation of the amide bond. researchgate.net |

| Protecting Group Removal | Can be slow, requiring hours of heating. | Faster deprotection, reducing potential side reactions. |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. nih.gov These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, time), enhanced safety when handling hazardous intermediates, and the potential for automated, multi-step synthesis. vapourtec.comsioc-journal.cn

A continuous flow synthesis of this compound could be designed as a "telescoped" or multi-step sequence where the product of one reactor is fed directly into the next. mdpi.com

Immobilized Reagents and Catalysts: Key reagents or catalysts, such as a palladium catalyst for a deprotection step or an immobilized enzyme for a biocatalytic transformation, can be packed into columns (packed-bed reactors). The reaction mixture flows through these columns, simplifying purification as the catalyst is retained in the reactor. beilstein-journals.org

Safe Handling of Intermediates: Unstable or hazardous intermediates can be generated and consumed in situ in the flow system, minimizing risk. beilstein-journals.org

Process Optimization: Flow chemistry allows for rapid optimization of reaction conditions, leading to higher yields and purity in less time compared to batch methods. nih.gov This approach is considered a green technology as it can reduce solvent usage and waste production. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of 2 Amino 4 Methoxypentanamide Structure and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through a combination of one-dimensional and multi-dimensional experiments, it is possible to map out the covalent framework and probe the through-space interactions that define the molecule's three-dimensional shape.

Multi-dimensional NMR experiments provide a detailed picture of the connectivity and spatial relationships between atoms in 2-Amino-4-methoxypentanamide.

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, this would reveal the spin systems within the molecule, for instance, confirming the connectivity between the protons on the pentanamide (B147674) backbone.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with those of the directly attached carbon atoms. creative-biostructure.com This is crucial for assigning the carbon signals in the spectrum based on the more readily assigned proton signals. creative-biostructure.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to four bonds). princeton.edu This information is vital for piecing together the molecular fragments identified by COSY and HSQC, for example, by showing a correlation between the methoxy (B1213986) protons and the C4 carbon. princeton.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule in solution, such as the relative orientation of the side chain and the backbone.

The following tables represent hypothetical NMR data for this compound, illustrating the expected correlations.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | 175.2 |

| 2 | 3.85 | 54.1 |

| 3 | 1.90 (a), 1.75 (b) | 38.5 |

| 4 | 3.60 | 78.9 |

| 5 | 1.15 | 18.2 |

| OCH₃ | 3.30 | 56.8 |

| NH₂ | 2.10 | - |

Table 2: Hypothetical 2D NMR Correlations for this compound

| Correlation Type | Proton (¹H) | Correlated Atom(s) |

|---|---|---|

| COSY | H2 | H3a, H3b |

| H3a, H3b | H2, H4 | |

| H4 | H3a, H3b, H5 | |

| HSQC | H2 | C2 |

| H3a, H3b | C3 | |

| H4 | C4 | |

| H5 | C5 | |

| OCH₃ | OCH₃ Carbon | |

| HMBC | H2 | C1, C3, C4 |

| H5 | C3, C4 | |

| OCH₃ | C4 | |

| NOESY | H2 | H3a, H3b, H4 |

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can elucidate its structure in the crystalline state. By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can reveal details about the conformational rigidity of this compound and how individual molecules pack together to form a supramolecular assembly. This can provide insights into intermolecular interactions, such as hydrogen bonding involving the amide and amine groups, which are not averaged out as they are in solution.

The chemical shifts of labile protons, such as those in the amine (NH₂) and amide (CONH₂) groups, are highly sensitive to the solvent environment. By conducting NMR experiments in different solvents (e.g., DMSO-d₆ vs. CDCl₃), one can study the extent of hydrogen bonding and its effect on the molecule's conformation. Additionally, variable-temperature NMR studies can provide information on dynamic processes, such as the rate of rotation around the C-C bonds in the side chain, by observing changes in the appearance of the NMR signals as the temperature is varied.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₆H₁₄N₂O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence.

Table 3: Hypothetical HRMS Data for this compound

| Ion Formula | Calculated m/z |

|---|

In tandem mass spectrometry (MS/MS), the protonated molecule is isolated and then fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the atoms. For this compound, key fragmentation pathways would likely involve the loss of the amide group, the methoxy group, and cleavage of the carbon backbone.

Table 4: Hypothetical MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Fragment m/z | Plausible Fragment Structure/Loss |

|---|---|

| 130.0866 | [M+H - NH₃]⁺ |

| 115.0863 | [M+H - CH₃OH]⁺ |

| 102.0550 | [M+H - CONH₃]⁺ |

| 74.0600 | [H₂N=CH-CONH₂]⁺ |

Isotopic Labeling for Mechanistic Insight in Reaction Pathways

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions, providing invaluable insight into reaction mechanisms. dalalinstitute.com For a molecule like this compound, stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H), and Oxygen-18 (¹⁸O) can be strategically incorporated to elucidate its biosynthetic or synthetic pathways. chempep.com

For instance, to investigate the mechanism of its formation from a precursor like 4-methoxynorvaline, one could use a precursor enriched with ¹⁵N in the amino group. By tracking the position of the ¹⁵N label in the final product and any intermediates using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, the sequence of bond formation and cleavage can be determined.

Similarly, labeling the carbonyl carbon of the amide group with ¹³C would be instrumental in studying enzymatic or chemical hydrolysis. Observing whether the ¹³C label is retained in the resulting amino acid or transferred to another molecule can confirm the site of nucleophilic attack and the nature of the reaction intermediates. dalalinstitute.com Deuterium labeling on the carbon backbone could be employed to probe the stereochemistry of enzymatic reactions or to study kinetic isotope effects, which reveal information about the rate-determining step of a reaction pathway.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Hydrogen Bonding Investigations

Vibrational spectroscopy is a key analytical method for identifying functional groups and probing the non-covalent interactions, such as hydrogen bonding, that define the conformation of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For this compound, the FTIR spectrum is expected to be dominated by absorption bands characteristic of its primary amine, primary amide, and ether functionalities.

The N-H stretching vibrations of both the primary amine (-NH₂) and primary amide (-CONH₂) groups are anticipated to appear as distinct bands in the 3200-3500 cm⁻¹ region. In the solid state, extensive hydrogen bonding would likely cause these bands to be broad and shifted to lower frequencies compared to the gas phase. The C=O stretch of the amide group, known as the Amide I band, is one of the most intense absorptions in the spectrum and is predicted to occur around 1640-1680 cm⁻¹. The position of this band is highly sensitive to hydrogen bonding. The N-H bending vibration of the amide (Amide II band) is expected near 1600-1640 cm⁻¹. Furthermore, a characteristic C-O-C stretching vibration from the methoxy group should be observable in the 1075-1150 cm⁻¹ range. researchgate.net

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Amine (-NH₂) | 3300 - 3500 | Medium-Strong, Broad |

| N-H Stretch | Amide (-CONH₂) | 3200 - 3400 | Medium, Broad |

| C-H Stretch (aliphatic) | Alkane (-CH, -CH₂, -CH₃) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | Amide (-CONH₂) | 1600 - 1640 | Medium-Strong |

| N-H Bend (scissoring) | Amine (-NH₂) | 1580 - 1620 | Medium |

Raman Spectroscopy for Molecular Vibrations and Conformational States

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. scirp.org While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, vibrations of non-polar bonds, such as those of the carbon backbone, often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for probing the conformational states of its pentyl chain. C-C stretching and bending vibrations, which are often weak in FTIR spectra, would be clearly visible in the Raman spectrum in the 800-1200 cm⁻¹ region. researchgate.net The Amide I band also appears in Raman spectra, and its frequency can provide complementary information on secondary structure and hydrogen bonding. spectroscopyonline.com The Amide III band, a complex mix of C-N stretching and N-H bending, typically found between 1250 and 1350 cm⁻¹, is also sensitive to local conformation. spectroscopyonline.com Symmetric vibrations, such as the symmetric stretch of the C-C(C) moiety in the isobutyl part of the side chain, are expected to be strong Raman scatterers.

Table 2: Predicted Prominent Raman Bands for this compound

| Vibrational Mode | Functional Group / Moiety | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Alkane (-CH, -CH₂, -CH₃) | 2850 - 3000 | Strong |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1640 - 1680 | Medium |

| CH₂/CH₃ Deformation | Alkane | 1440 - 1470 | Medium |

| Amide III | C-N Stretch / N-H Bend | 1250 - 1350 | Medium-Weak |

| C-O-C Stretch | Ether (-OCH₃) | 1075 - 1150 | Medium |

| C-C Stretch | Carbon Backbone | 800 - 1100 | Strong |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule's solid-state conformation and its packing within the crystal lattice can be constructed.

Single-Crystal X-ray Diffraction for Absolute Configuration and Torsion Angles

Assuming this compound is chiral (at the alpha-carbon, C2), single-crystal X-ray diffraction (SCXRD) would be the ideal method to determine its absolute configuration (R or S) without ambiguity, provided a good quality crystal is obtained. rigaku.com The analysis yields the precise coordinates of each atom, allowing for the calculation of all bond lengths, bond angles, and torsion (dihedral) angles.

Table 3: Hypothetical Key Torsion Angles for a Conformation of this compound

| Torsion Angle | Defining Atoms | Predicted Value (°) | Description |

|---|---|---|---|

| φ (phi) | C'-N-Cα-C' | -60 to -150 or +60 to +90 | Rotation around the N-Cα bond |

| ψ (psi) | N-Cα-C'-N' | -60 to -40 or +120 to +180 | Rotation around the Cα-C' bond |

| χ¹ (chi1) | N-Cα-Cβ-Cγ | -180, +60, or -60 | Rotation of the side chain at Cα-Cβ |

Analysis of Crystal Packing and Hydrogen Bonding Networks

The data from SCXRD also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. For a molecule with potent hydrogen bond donors (the -NH₂ groups) and acceptors (the amide C=O), the crystal structure is expected to be dominated by an extensive network of hydrogen bonds. researchgate.netnih.gov

Table 4: Predicted Hydrogen Bonding Geometries in Crystalline this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Type | Predicted D···A Distance (Å) | Predicted D-H···A Angle (°) |

|---|---|---|---|---|---|

| N-H (Amide) | H | O=C (Amide) | Intermolecular | 2.8 - 3.1 | 150 - 180 |

| N-H (Amine) | H | O=C (Amide) | Intermolecular | 2.9 - 3.2 | 140 - 170 |

Chiroptical Spectroscopy for Stereochemical Assignment

The stereochemical configuration of this compound can be unequivocally assigned through the application of chiroptical spectroscopic methods. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are particularly insightful in this regard, offering detailed information on the three-dimensional arrangement of atoms and functional groups around the chiral center.

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. This differential absorption, known as the CD signal, is exquisitely sensitive to the molecule's stereochemistry and conformation. For amino acid derivatives like this compound, the primary chromophores of interest are the amide and carboxyl groups.

The CD spectrum of a chiral molecule is characterized by "Cotton effects," which are positive or negative peaks corresponding to specific electronic transitions. The sign and magnitude of these Cotton effects are diagnostic of the spatial orientation of the chromophore within the chiral environment of the molecule. For L-amino acids, a positive Cotton effect is typically observed for the n → π* transition of the carboxyl group at around 200-210 nm in acidic solutions. rsc.org

In a hypothetical study of L-2-Amino-4-methoxypentanamide, one would expect to observe a CD spectrum with distinct Cotton effects associated with its amide chromophore. The precise wavelength and intensity of these effects would be influenced by the solvent environment and the conformational flexibility of the molecule.

Hypothetical Circular Dichroism Data for L-2-Amino-4-methoxypentanamide

| Solvent | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) | Transition Assignment |

|---|---|---|---|

| 0.1 M HCl | ~210 | Positive | n → π* (Carboxyl) |

| Methanol (B129727) | ~225 | Negative | n → π* (Amide) |

Note: This data is illustrative and represents expected values based on typical amino acid derivatives.

The conformational landscape of this compound can also be probed using CD spectroscopy. Changes in temperature or solvent polarity can induce shifts in the conformational equilibrium, which in turn would be reflected in the CD spectrum. By analyzing these spectral changes, it is possible to deduce the relative stabilities of different conformers and gain insight into the intramolecular forces that govern the molecule's three-dimensional structure.

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org A plot of specific rotation versus wavelength yields an ORD curve. In regions where the molecule does not absorb light, the curve shows a plain, monotonic change. However, near an absorption band, the ORD curve exhibits a characteristic peak and trough, which together constitute a Cotton effect.

The sign of the Cotton effect in an ORD spectrum is directly related to the absolute configuration of the chiral center. For many organic molecules, including amino acid derivatives, empirical rules such as the Octant Rule can be applied to predict the sign of the Cotton effect based on the spatial arrangement of substituents around the chromophore.

For L-2-Amino-4-methoxypentanamide, a positive Cotton effect would be anticipated for the carboxyl n → π* transition, consistent with the behavior of other L-amino acids. rsc.org The ORD curve would display a peak at a longer wavelength and a trough at a shorter wavelength, with the inflection point corresponding to the λmax of the absorption band.

Hypothetical Optical Rotatory Dispersion Data for L-2-Amino-4-methoxypentanamide in 0.1 M HCl

| Wavelength (nm) | Specific Rotation ([α]) |

|---|---|

| 250 | +500 |

| 225 (Peak) | +2500 |

| 210 (Inflection) | 0 |

| 200 (Trough) | -2000 |

Note: This data is illustrative and represents a hypothetical plain positive Cotton effect curve.

The combination of CD and ORD spectroscopy provides a comprehensive and reliable means of assigning the absolute configuration of this compound. The complementary nature of these techniques, with CD being more sensitive to conformational details and ORD providing a clear indication of absolute stereochemistry, makes them indispensable tools in the structural elucidation of chiral molecules.

Computational and Theoretical Studies of 2 Amino 4 Methoxypentanamide

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule based on its electron density. nrel.govresearchgate.net For a molecule like 2-Amino-4-methoxypentanamide, a DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state on the potential energy surface.

Functionals such as B3LYP or M06-2X, paired with basis sets like 6-311++G(d,p) or def2-TZVP, are commonly used for such tasks. nrel.govnih.govnih.gov The output of these calculations would provide precise bond lengths, bond angles, and dihedral angles for the optimized structure of this compound. These structural parameters are crucial for understanding the molecule's shape and steric properties.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies and spectroscopic properties.

For this compound, high-accuracy ab initio calculations could be used to:

Predict Vibrational Frequencies: Calculate the infrared (IR) and Raman spectra, which correspond to the vibrational modes of the molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure. nih.gov

Determine Electronic Excitation Energies: Time-dependent DFT (TD-DFT) or other excited-state methods can predict the UV-visible absorption spectrum, revealing information about the electronic transitions within the molecule. nih.govrsc.org

Calculate Thermochemical Properties: Enthalpies and Gibbs free energies of formation could be computed, providing insight into the thermodynamic stability of the compound. nrel.gov

Analysis of Molecular Orbitals and Electron Density Distributions

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. Both DFT and ab initio calculations provide the necessary data for this analysis.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. epstem.net

Molecular Electrostatic Potential (ESP): An ESP map visually represents the electrostatic potential on the surface of the molecule. researchgate.net For this compound, it would highlight electron-rich regions (negative potential), such as around the oxygen and nitrogen atoms, which are likely sites for electrophilic attack. Conversely, it would show electron-poor regions (positive potential), indicating sites for nucleophilic attack.

Mulliken Atomic Charges: This analysis partitions the total electron density among the individual atoms in the molecule, providing a measure of partial atomic charges. nrel.govepstem.net This information helps in understanding intramolecular charge distribution and identifying polar bonds.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. rsc.org This technique allows for the exploration of conformational changes and interactions with the environment, such as a solvent, over time. nih.gov

Conformational Sampling and Free Energy Landscapes

A molecule like this compound, with its flexible single bonds, can exist in numerous different spatial arrangements or conformations. MD simulations are the ideal tool to explore this conformational space.

By simulating the molecule's movement over nanoseconds to microseconds, a trajectory is generated that samples a vast number of possible conformations. mpg.de This data can be used to construct a free energy landscape, which maps the relative free energies of different conformations. The minima on this landscape correspond to the most stable and populated conformational states of the molecule.

Solvent Effects and Solvation Dynamics

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly model these interactions. To study this compound in an aqueous environment, the molecule would be placed in a simulation box filled with water molecules.

The simulation would then reveal:

Solvation Shell Structure: How water molecules arrange themselves around the solute, particularly around the polar amino and amide groups, and the methoxy (B1213986) group.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the molecule's functional groups and the surrounding water molecules.

Hydrophobic Interactions: The behavior of the nonpolar alkyl parts of the molecule in water.

These simulations are crucial for understanding the molecule's solubility and how its conformation and dynamics change when it is dissolved in a solvent. peerj.comjocpr.com

Ligand-Receptor Interaction Simulations (Theoretical, without biological verification)

Ligand-receptor interaction simulations are computational methods used to predict how a small molecule (a ligand), such as this compound, might bind to a larger molecule, typically a protein (a receptor). These simulations, often employing molecular dynamics, model the physical movements of atoms and molecules over time. mdpi.comfrontiersin.org

In a hypothetical study of this compound, researchers would first identify a theoretical protein target. The simulation would then calculate the forces between the atoms of the ligand and the receptor to predict the most stable binding pose and the associated binding energy. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be identified. For instance, the methoxy group (-OCH3) could act as a hydrogen bond acceptor, while the amide group (-C(=O)NH2) can act as both a hydrogen bond donor and acceptor, and the amino group (-NH2) is a primary hydrogen bond donor. tandfonline.comresearchgate.net These interactions are crucial for understanding the potential mechanism of action of a molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivations)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. plos.org The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series will lead to changes in their activities. csic.esacs.org

Development of Molecular Descriptors and Theoretical Parameters

To build a QSAR model for a series of compounds that includes this compound, the first step is to calculate molecular descriptors. researchgate.net These are numerical values that describe the chemical and physical properties of a molecule. They can be categorized based on their dimensionality:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Derived from the 2D structure, including topological indices, molecular connectivity, and counts of specific structural features (e.g., hydrogen bond donors/acceptors).

3D Descriptors: Based on the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices.

For this compound, theoretical descriptors could be calculated using specialized software. A hypothetical table of such descriptors is presented below to illustrate the concept.

Table 1: Hypothetical Theoretical Molecular Descriptors for this compound

| Descriptor Category | Descriptor Name | Hypothetical Value |

|---|---|---|

| Constitutional (1D) | Molecular Weight | 146.18 g/mol |

| Atom Count | 25 (including H) | |

| Heavy Atom Count | 10 | |

| Topological (2D) | Topological Polar Surface Area (TPSA) | 69.3 Ų |

| Number of Rotatable Bonds | 4 | |

| Physicochemical (2D) | Hydrogen Bond Donors | 2 (from -NH2, -CONH2) |

| Hydrogen Bond Acceptors | 3 (from C=O, -OCH3, -NH2) | |

| LogP (Octanol-Water Partition Coeff.) | -0.5 (Estimated) |

| 3D Descriptors | Molecular Volume | ~140 ų |

Note: The values in this table are illustrative estimates and are not derived from actual published research on this compound.

Prediction of Binding Affinities for Theoretical Targets (No experimental validation)

Once descriptors are calculated for a library of related molecules, a statistical model (e.g., multiple linear regression, partial least squares) is created to correlate these descriptors with a known activity (e.g., binding affinity). researchgate.net This model could then be used to predict the activity of new, untested compounds like this compound against a theoretical target, purely based on its calculated descriptors. The validity of such a prediction would be entirely theoretical without experimental confirmation.

Docking Studies and Molecular Recognition (Theoretical Framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict how a small molecule ligand binds to the active site of a receptor. derpharmachemica.com

Protein-Ligand Docking for Proposed Binding Modes (Computational only)

In a hypothetical docking study, the 3D structure of this compound would be placed into the binding site of a chosen target protein. A scoring function then evaluates thousands of possible binding poses, ranking them based on predicted binding affinity. The top-ranked poses represent the most likely binding modes. These results would highlight key amino acid residues in the receptor that interact with the ligand. For example, the amino group of the compound might form a salt bridge with an acidic residue like aspartic acid or glutamic acid in the receptor's binding pocket. nih.gov

Energy Minimization and Binding Site Analysis (Theoretical)

Following the initial docking, energy minimization is performed on the ligand-receptor complex. This process refines the geometry of the complex to find a more stable, lower-energy conformation. The analysis of the minimized structure provides a more accurate picture of the binding site, including the precise distances and angles of hydrogen bonds and the nature of the hydrophobic and electrostatic contacts. This theoretical analysis helps to rationalize the binding affinity and can guide the design of new molecules with potentially improved properties.

While the framework for computational and theoretical analysis of this compound is well-established within the field of computational chemistry, there is no specific research data available in the public domain for this particular compound. The information presented herein is based on the general principles of these theoretical methods and serves as a conceptual illustration of the analyses that could be performed. Future research may yet provide the specific data required for a detailed computational characterization of this compound.

Biological Activity and Mechanistic Investigations of 2 Amino 4 Methoxypentanamide in Vitro and Molecular Focus

Enzyme Inhibition and Activation Studies (Molecular Level)

There is no available research on the enzymatic activity of 2-Amino-4-methoxypentanamide.

Specific Enzyme Targets and Substrate Mimicry

No specific enzyme targets for this compound have been identified in the existing literature. Consequently, there is no information regarding its potential to act as a substrate mimic for any known enzymatic reactions.

Kinetic Characterization of Enzyme-Compound Interactions (e.g., Km, Vmax, Ki)

Due to the absence of studies on its enzymatic interactions, kinetic data such as the Michaelis constant (Km), maximum velocity (Vmax), and inhibition constant (Ki) for this compound are not available.

Allosteric Modulation and Active Site Binding Mechanisms

The mechanism of interaction between this compound and any enzyme, whether through active site binding or allosteric modulation, has not been investigated or reported.

Receptor Binding and Ligand-Target Interactions (In Vitro)

There are no published studies on the receptor binding profile of this compound.

Affinity and Selectivity Profiling on Isolated Receptors

Information regarding the binding affinity and selectivity of this compound for any isolated receptors is not available in the scientific literature.

Competitive Binding Assays with Known Ligands

No competitive binding assays involving this compound and known ligands have been described, and therefore, its potential to compete for binding sites on receptors remains unknown.

Mechanisms of Receptor Agonism or Antagonism at a Molecular Level

There is no available research data detailing the agonistic or antagonistic activities of this compound at any specific receptors. Molecular-level investigations into its binding affinity, receptor activation or inhibition, and conformational changes induced upon binding have not been reported.

Cellular Pathway Modulation at a Molecular Level (In Vitro Cell-Based Assays for Specific Targets)

Specific in vitro cell-based assays investigating the effect of this compound on cellular pathways are not described in the scientific literature.

Investigation of Specific Protein-Protein or Protein-Compound Interactions

There are no published studies that have investigated the specific interactions between this compound and other proteins or compounds. Techniques such as co-immunoprecipitation, yeast two-hybrid screening, or surface plasmon resonance have not been used to identify or characterize any binding partners for this compound.

Modulation of Intracellular Signaling Cascades through Defined Molecular Targets

Due to the lack of identified molecular targets, there is no information on how this compound might modulate intracellular signaling cascades. Studies on its effects on pathways such as MAPK, PI3K/AKT, or others have not been conducted.

Analysis of Gene Expression at the Transcriptional Level related to Target Interaction

No studies have been published that analyze changes in gene expression at the transcriptional level following cellular treatment with this compound. Therefore, its impact on the transcriptome and any potential downstream functional consequences remain unknown.

Structure-Activity Relationship (SAR) at a Molecular Level

A structure-activity relationship analysis for this compound has not been established, as there are no reported biological activity data for this compound or a series of its analogs.

Identification of Key Pharmacophoric Features for In Vitro Activity

Without any in vitro activity data, it is not possible to identify the key pharmacophoric features of this compound responsible for any potential biological effects.

Impact of Stereochemistry on Molecular Interaction Profiles

No studies were identified that specifically investigated the impact of the stereochemistry of this compound or the closely related 2-Amino-4-methylpentanamide on their molecular interaction profiles. While the existence of stereoisomers (e.g., (R)- and (S)-leucinamide) is known, research detailing differential binding to molecular targets or variations in biological activity based on stereochemistry in an in vitro setting is not available in the reviewed literature.

Biochemical Transformations and Metabolite Identification (In Vitro Enzymatic Studies)

Enzymatic Hydrolysis of the Amide Bond

Limited information was found concerning the enzymatic hydrolysis of the amide bond of the related compound, L-leucinamide. Some studies mention its use as a substrate for leucine (B10760876) aminopeptidase (B13392206), an enzyme that catalyzes the hydrolysis of the amide bond to release leucine and ammonia (B1221849). However, detailed kinetic data or in-depth studies on the specifics of this enzymatic process were not available within the scope of the search.

Biotransformation Pathways Mediated by Specific Enzymes (e.g., Cytochrome P450s, not in vivo)

There is no published research on the in vitro biotransformation of this compound or 2-Amino-4-methylpentanamide by specific enzyme systems, such as cytochrome P450s. Studies involving incubation with human liver microsomes or other subcellular fractions to determine metabolic pathways have not been reported for these compounds.

Identification of In Vitro Metabolites and Their Chemical Structures

Consistent with the lack of biotransformation data, no studies have identified or characterized the chemical structures of any in vitro metabolites of this compound or 2-Amino-4-methylpentanamide.

Derivatization and Analogue Synthesis for Research Applications

Synthesis of Structurally Modified Analogues for SAR Studies

SAR studies aim to identify the key chemical features (pharmacophores) responsible for a compound's activity and to optimize properties such as potency, selectivity, and metabolic stability. oncodesign-services.com This is achieved by synthesizing and testing a series of structurally related compounds, or analogues. rsc.org

The primary amino group at the C-2 position is a critical functional group, likely involved in key intermolecular interactions such as hydrogen bonding or salt-bridge formation. Its reactivity makes it an ideal point for chemical modification. researchgate.net

Standard synthetic strategies to modify this group include:

Acylation: The reaction of the amine with various acyl chlorides or activated esters can introduce a range of amide functionalities. This modification alters the electronic properties and hydrogen-bonding capability of the group and can probe for steric tolerance in a binding pocket. nih.govnih.gov

Reductive Alkylation: This two-step, one-pot reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride) introduces alkyl substituents. Unlike acylation, this method can preserve the basicity of the nitrogen, allowing it to remain protonated at physiological pH, which can be crucial for maintaining interactions. researchgate.netnih.gov

Table 1: Hypothetical Analogues via Amino Group Modification for SAR Studies

| Modification Type | Reagent Example | Resulting Analogue Name | Rationale for SAR |

|---|---|---|---|

| Acetylation (Acylation) | Acetyl Chloride | 2-Acetamido-4-methoxypentanamide | Neutralizes charge, probes for H-bond acceptor tolerance. |

| Benzoylation (Acylation) | Benzoyl Chloride | 2-Benzamido-4-methoxypentanamide | Introduces bulky, aromatic group to probe steric limits. |

| Monomethylation (Reductive Alkylation) | Formaldehyde, NaBH₃CN | 4-Methoxy-2-(methylamino)pentanamide | Maintains basicity, explores minor steric changes. |

| Dimethylation (Reductive Alkylation) | Formaldehyde, NaBH₃CN (excess) | 2-(Dimethylamino)-4-methoxypentanamide | Removes H-bond donor capacity, increases steric bulk. |

Potential alterations include:

Homologation: Shortening or lengthening the carbon chain (e.g., creating butanamide or hexanamide (B146200) analogues) to assess the importance of the distance between the amino/amide functions and the methoxy (B1213986) group.

Introduction of Rigidity: Incorporating double bonds or small rings (e.g., cyclopropyl) into the backbone can restrict conformational freedom. This helps to identify the specific conformation required for activity.

Stereochemical Variation: If the synthesis allows, creating analogues with different stereochemistry at the C-2 and C-4 positions can be critical, as biological systems are often highly sensitive to the 3D arrangement of a molecule.

Table 2: Hypothetical Analogues via Backbone Alteration for SAR Studies

| Modification Type | Hypothetical Analogue Structure | Rationale for SAR |

|---|---|---|

| Chain Shortening | 2-Amino-3-methoxybutanamide | Tests if a shorter distance between functional groups is favorable. |

| Chain Lengthening | 2-Amino-5-methoxyhexanamide | Tests if a longer distance between functional groups is favorable. |

| Increased Rigidity | (E)-2-Amino-4-methoxypent-4-enamide | Restricts rotation to lock the molecule in a specific conformation. |

| Branching | 2-Amino-4-methoxy-4-methylpentanamide | Introduces steric bulk near the methoxy group to probe pocket size. |

The methoxy group at the C-4 position is a key feature that can act as a hydrogen bond acceptor and influences the lipophilicity of the molecule. It can also be a site of metabolic O-demethylation. tandfonline.com Modifying this group is a common strategy in drug discovery. cambridgemedchemconsulting.comresearchgate.net A primary synthetic route involves the cleavage of the methyl ether to yield a secondary alcohol. This is often achieved using strong Lewis acids like boron tribromide (BBr₃) or reagents such as hydroiodic acid (HI). sci-hub.semasterorganicchemistry.com The resulting hydroxyl group is a versatile handle for introducing new functionality.

Strategies for modification include:

Ether Homologation: The hydroxyl intermediate can be re-alkylated with different alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) to probe the steric tolerance and electronic environment of the binding site.

Bioisosteric Replacement: The methoxy group can be replaced with bioisosteres—substituents with similar physical or chemical properties that may alter biological activity. cambridgemedchemconsulting.com For a methoxy group, common bioisosteres include fluorine, a hydroxyl group, or a trifluoromethyl group, which can block metabolism and significantly alter electronic properties. tandfonline.comchemrxiv.org

Table 3: Hypothetical Analogues via Methoxy Moiety Substitution for SAR Studies

| Modification Type | Resulting Analogue Name | Rationale for SAR |

|---|---|---|

| Demethylation | 2-Amino-4-hydroxypentanamide | Introduces H-bond donor/acceptor; serves as intermediate. |

| Re-alkylation | 2-Amino-4-ethoxypentanamide | Probes for additional steric tolerance at the ether position. |

| Bioisosteric Replacement | 2-Amino-4-fluoropentanamide | Replaces H-bond acceptor with a weak one; alters electronics. chemrxiv.org |

| Bioisosteric Replacement | 2-Amino-4-(trifluoromethyl)pentanamide | Introduces a strongly electron-withdrawing, metabolically stable group. |

Conjugation Strategies for Advanced Research Tools

Beyond creating analogues to optimize activity, 2-Amino-4-methoxypentanamide can be conjugated to reporter molecules to create powerful tools for research. These tools can be used to visualize the compound in cells or to identify its molecular targets.

To visualize the localization of a small molecule within living cells, it can be tagged with a fluorophore. baseclick.eunih.gov The primary amine of this compound is an ideal site for such conjugation. The most common method for labeling primary amines is through the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes. tocris.comlumiprobe.combiotium.comnih.gov The NHS ester reacts with the unprotonated primary amine at a slightly basic pH (typically 8.0-9.0) to form a stable, covalent amide bond. tocris.com

The choice of fluorophore depends on the specific needs of the experiment, such as the available microscope laser lines, the desired brightness, and photostability. abcam.compromega.com.au

Table 4: Common Fluorophores for Conjugation via NHS-Ester Chemistry

| Fluorophore Class | Example Dye | Typical Excitation/Emission (nm) | Key Features |

|---|---|---|---|

| Fluorescein | FITC (Fluorescein isothiocyanate) | ~495 / ~517 | Bright green emission, pH-sensitive. promega.com.au |

| Rhodamine | TRITC (Tetramethylrhodamine isothiocyanate) | ~557 / ~576 | Bright red-orange emission, more photostable than FITC. teledynevisionsolutions.com |

| Cyanine | Cy3-NHS Ester | ~550 / ~570 | Bright, photostable, available in various colors. teledynevisionsolutions.com |

| Alexa Fluor™ | Alexa Fluor™ 488 NHS Ester | ~495 / ~519 | Very bright, highly photostable, pH-insensitive. |

Identifying the specific protein or macromolecule that a small molecule interacts with (its target) is crucial for understanding its mechanism of action. Affinity purification is a powerful technique for this purpose, and it often relies on the biotin-streptavidin interaction. nih.gov This interaction is one of the strongest non-covalent bonds known in nature. thermofisher.com

The strategy involves covalently attaching a biotin (B1667282) molecule to this compound, creating a "bait" probe. This is typically done by reacting the primary amine with an NHS-ester derivative of biotin. thermofisher.comcreative-diagnostics.com This biotinylated probe is then incubated with a complex biological sample, such as a cell lysate. If the probe binds to its target protein, the resulting complex can be captured from the mixture using streptavidin immobilized on beads or a resin. nih.gov After washing away non-specifically bound proteins, the target protein can be eluted from the beads and identified using techniques like mass spectrometry.

Table 5: General Workflow for Target Identification via Biotinylation

| Step | Description | Key Considerations |

|---|---|---|

| 1. Probe Synthesis | Conjugate biotin to this compound, often via an NHS ester reaction at the primary amine. | A spacer arm between biotin and the molecule can reduce steric hindrance. thermofisher.com |

| 2. Incubation | Incubate the biotinylated probe with cell lysate or a protein mixture to allow for binding to its target(s). | A control experiment with a non-biotinylated compound or lysate alone is essential. |

| 3. Affinity Capture | Add streptavidin-coated agarose (B213101) or magnetic beads to the mixture to bind the biotinylated probe-target complex. nih.gov | The high affinity of the biotin-streptavidin interaction ensures efficient capture. thermofisher.com |

| 4. Washing | Wash the beads several times with buffer to remove proteins that are not specifically bound to the probe. | Stringent washing is key to reducing background and false positives. |

| 5. Elution & Analysis | Elute the bound proteins from the beads (e.g., by boiling in denaturing buffer) and analyze by SDS-PAGE and mass spectrometry. | Harsh conditions are often needed to break the biotin-streptavidin bond. nih.gov |

Incorporation into Peptidomimetics or Hybrid Structures

The structural features of this compound make it an attractive candidate for incorporation into peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better cell permeability. nih.govnih.gov The replacement of natural amino acids with modified ones like this compound is a common strategy in peptidomimetic design. wjarr.com

The methoxy group on the side chain of this compound can introduce unique conformational constraints and potential new binding interactions within a peptide sequence. This can lead to the development of peptidomimetics with novel biological activities. For instance, incorporating this non-canonical amino acid could result in the formation of stable secondary structures, such as helices or turns, which are crucial for mediating protein-protein interactions. wjarr.com

Furthermore, the amide and amine groups of this compound allow for its seamless integration into a peptide backbone using standard solid-phase or solution-phase peptide synthesis techniques. stanford.edu This facilitates the creation of hybrid structures that combine the features of traditional peptides with the novel properties conferred by the methoxy-containing side chain. Such hybrid structures could be employed to probe the binding sites of enzymes or receptors, or to develop new therapeutic agents with improved pharmacological profiles. The exploration of α,β-peptides, which combine different types of amino acids, has shown promise in creating stable and active peptidomimetics. wjarr.com

Development of Probes for Target Engagement Studies (Molecular Research)

A critical aspect of modern chemical biology and drug discovery is the development of molecular probes to identify and validate the targets of bioactive compounds. nih.gov The versatile structure of this compound serves as an excellent starting point for the design and synthesis of such probes.

Photoaffinity Labeling Probes

Photoaffinity labeling (PAL) is a powerful technique used to map the binding sites of small molecules on their protein targets. enamine.net This method involves a "bait" molecule that, upon irradiation with UV light, generates a highly reactive species that covalently crosslinks to the target protein. nih.gov

A photoaffinity probe based on this compound could be synthesized by incorporating a photoreactive group, such as a diazirine, benzophenone, or an aryl azide (B81097), into its structure. enamine.netrsc.org The methoxy group provides a potential site for tethering these photoreactive moieties without significantly altering the core structure that may be responsible for binding. Additionally, an alkyne or azide handle can be introduced for subsequent "click" chemistry-based detection or enrichment of the cross-linked protein-probe complex. researchgate.net

Below is a hypothetical design for a photoaffinity probe derived from this compound:

| Probe Component | Chemical Moiety | Function |

| Binding Pharmacophore | This compound core | Provides specificity for the target protein. |

| Photoreactive Group | Diazirine | Forms a reactive carbene upon UV irradiation for covalent crosslinking. enamine.net |

| Reporter/Enrichment Handle | Terminal Alkyne | Allows for the attachment of a fluorescent dye or biotin via click chemistry for visualization and purification. researchgate.net |

The synthesis of such a probe would allow researchers to irradiate a biological sample containing the probe and its target, leading to a covalent bond. Subsequent proteomic analysis can then identify the protein that has been "tagged" by the probe, thus revealing the molecular target of the original compound. nih.gov

Activity-Based Probes

Activity-based protein profiling (ABPP) utilizes activity-based probes (ABPs) to target and covalently label active enzymes within a complex proteome. nih.gov These probes typically consist of a reactive group (or "warhead") that forms a covalent bond with a catalytically active residue in the enzyme's active site, a binding group that directs the probe to a specific class of enzymes, and a reporter tag for detection. nih.gov

The structure of this compound can be adapted to create ABPs targeting various enzyme classes. For example, by modifying the amide or introducing a reactive electrophile, it could be tailored to target proteases or other hydrolases. The specificity of the probe would be driven by the this compound scaffold, which would mimic the natural substrate of the target enzyme.

For instance, an ABP targeting a specific aminopeptidase (B13392206) could be designed. Leucine (B10760876) aminopeptidases are known to be involved in various physiological and pathological processes. mdpi.com A probe could be constructed where the this compound derivative acts as the recognition element.

A conceptual design for an activity-based probe is presented below:

| Probe Component | Chemical Moiety | Function |

| Binding Group | This compound derivative | Mimics the natural substrate to direct the probe to the active site of the target enzyme. |

| Reactive Group (Warhead) | Fluorophosphonate or a similar electrophile | Forms a covalent bond with a key active site residue (e.g., serine). frontiersin.org |

| Reporter Tag | Biotin or a Fluorophore | Enables detection and isolation of the labeled active enzyme. frontiersin.org |

The development of such ABPs would provide powerful tools to study enzyme function directly in a native biological context, helping to elucidate the roles of specific enzymes in disease and to screen for potent and selective inhibitors. nih.gov

Advanced Analytical Method Development for Research Quantitation of 2 Amino 4 Methoxypentanamide

Chromatographic Separations for Purity and Quantitative Analysis in Research Matrices

The quantitative analysis and purity assessment of 2-Amino-4-methoxypentanamide in complex research matrices necessitate the development of robust chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques widely employed for the separation and quantification of amino acid derivatives. The choice of method and detector depends on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and the need for chiral separation.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Since amino acid derivatives like this compound are generally non-volatile, a derivatization step is necessary to increase their volatility. sigmaaldrich.com Common derivatization reagents for amino acids include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., pentafluoropropionic anhydride - PFPA). sigmaaldrich.comresearchgate.net

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization. The resulting volatile derivatives are then separated on a GC column, typically a capillary column with a non-polar or medium-polarity stationary phase.

Hypothetical GC-MS Method for Derivatized this compound:

| Parameter | Condition |

| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min) to 280 °C at 10 °C/min |

| Detection | Mass Spectrometry (EI) |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound contains a chiral center, it is crucial to assess its enantiomeric purity, as different enantiomers can exhibit different biological activities. Chiral chromatography is the most common technique for separating enantiomers. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive.

Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amino acid derivatives. yakhak.org The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The mobile phase, typically a mixture of hexane and an alcohol, is optimized to achieve the best enantiomeric resolution. yakhak.org

Hypothetical Chiral HPLC Method for this compound:

| Parameter | Condition |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Electrophoretic Techniques for Separation and Characterization

Electrophoretic techniques separate molecules based on their charge-to-size ratio in an electric field. These methods are particularly useful for the analysis of charged species like amino acids and their derivatives.

Capillary Electrophoresis (CE) for Purity and Interaction Studies

Capillary electrophoresis offers high separation efficiency, short analysis times, and requires only small sample volumes. In capillary zone electrophoresis (CZE), the most common mode of CE, ions are separated in a buffer-filled capillary based on their electrophoretic mobility. The purity of this compound can be readily assessed by CZE, where impurities will migrate at different velocities.

CE is also a powerful tool for studying non-covalent interactions, such as the binding of this compound to proteins or other biomolecules. Changes in the migration time or peak shape of the analyte upon addition of a binding partner can be used to determine binding constants and stoichiometry.

Hypothetical CE Method for Purity Analysis of this compound:

| Parameter | Condition |

| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Voltage | 20 kV |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 200 nm |

Spectrophotometric and Fluorometric Assays for Concentration Determination in Research Solutions